molecular formula C14H24N2O4 B581619 2-Azaspiro[3.3]heptane hemioxalate CAS No. 1365639-13-9

2-Azaspiro[3.3]heptane hemioxalate

Cat. No.: B581619
CAS No.: 1365639-13-9
M. Wt: 284.356
InChI Key: BNWFMJVKAIJDRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptane hemioxalate typically involves a cyclization reaction under basic conditions. One common method starts with tribromopentaerythritol, which undergoes cyclization with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the hemioxalate salt .

Industrial Production Methods

Scaling up the synthesis to industrial levels can be challenging due to the need for precise control over reaction conditions and the removal of by-products. The process often requires specialized equipment for sonication and filtration to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds .

Scientific Research Applications

2-Azaspiro[3.3]heptane hemioxalate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptane hemioxalate involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.3]heptane hemioxalate is unique due to its specific three-dimensional structure, which provides distinct reactivity and stability compared to other spiro compounds. This uniqueness makes it particularly valuable in drug discovery and other advanced chemical applications .

Biological Activity

2-Azaspiro[3.3]heptane hemioxalate, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activity and unique structural properties. This compound serves as a versatile building block for synthesizing various pharmacologically relevant molecules, particularly those targeting the central nervous system. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis routes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its spirocyclic structure, which consists of a nitrogen atom integrated into the spiro framework. Its molecular formula is C14H24N2O4C_{14}H_{24}N_{2}O_{4} . The unique three-dimensional arrangement allows it to interact with various biological targets, making it an important compound in drug development.

Synthesis

The synthesis of this compound typically involves cyclization reactions under basic conditions. A common synthetic route begins with tribromopentaerythritol and p-toluenesulfonamide, leading to the formation of the spiro compound, which is then converted to the hemioxalate salt through treatment with oxalic acid .

Synthetic Route Overview

StepReagents/ConditionsYield
CyclizationTribromopentaerythritol + p-toluenesulfonamideVariable
Conversion to hemioxalateTreatment with oxalic acidHigh

The biological activity of this compound is attributed to its ability to modulate enzyme and receptor activities through specific interactions at binding sites. The spiro structure enhances its binding affinity to various targets, influencing biochemical pathways that are crucial for therapeutic effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antinociceptive Effects : Analogous compounds have shown promise in pain management, acting as bioisosteres for piperidine derivatives used in analgesics .
  • CNS Activity : The compound is investigated for its potential in treating neurological disorders due to its ability to penetrate the blood-brain barrier .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens .

Case Studies and Research Findings

  • Pain Management Analogs : A study demonstrated that derivatives of 2-azaspiro[3.3]heptane maintained some anesthetic properties similar to bupivacaine in mouse models, indicating potential for development as a new class of analgesics .
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Studies : Research has highlighted the compound's ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and cognitive function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as 2-Oxa-6-azaspiro[3.3]heptane and 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.

CompoundStructural FeaturesBiological Activity
This compoundNitrogen in spiro ringAntinociceptive, CNS activity
2-Oxa-6-azaspiro[3.3]heptaneOxygen in ringVarying CNS effects
9-Benzyl-3,9-diazaspiro[5.5]undecaneAdditional functional groupsEnhanced receptor interaction

Properties

IUPAC Name

2-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFMJVKAIJDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2.C1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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